molecular formula C13H9Cl3N2O5S B1200331 Urea, N-(4-chloro-2-(sulfooxy)phenyl)-N-(3,4-dichlorophenyl)- CAS No. 62950-30-5

Urea, N-(4-chloro-2-(sulfooxy)phenyl)-N-(3,4-dichlorophenyl)-

Cat. No.: B1200331
CAS No.: 62950-30-5
M. Wt: 411.6 g/mol
InChI Key: QQNKOSWYTHSEOP-UHFFFAOYSA-N
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Description

2'-sulfooxytriclocarban is a phenylurea that is urea substituted by 4-chloro-2-sulfooxyphenyl and 3,4-dichlorophenyl groups at positions 1 and 3 respectively. A metabolite of triclocarban. It is a dichlorobenzene, a member of monochlorobenzenes and a member of phenylureas.

Scientific Research Applications

1. Plant Growth and Development

Urea derivatives, including the specified compound, are recognized for their significant role in plant biology. They are identified as synthetic compounds that function as positive regulators of cell division and differentiation. Specifically, certain urea derivatives exhibit cytokinin-like activity, which is pivotal for plant growth and morphogenesis. These compounds are instrumental in in vitro plant studies, contributing to the enhancement of adventitious root formation and overall plant development (Ricci & Bertoletti, 2009).

2. Anti-Cancer Potential

Research indicates that symmetrical and non-symmetrical N,N'-diarylureas, a category which includes the specific urea compound , possess promising anti-cancer properties. These compounds are known to activate certain cellular mechanisms, reducing the proliferation of cancer cells. This class of compounds has been identified as potential leads for the development of target-specific, non-toxic anti-cancer agents (Denoyelle et al., 2012).

3. Antimycobacterial Activity

Urea derivatives have been explored for their antimycobacterial properties against Mycobacterium tuberculosis. The chemical structure of these compounds, including the specified urea compound, allows for a range of interactions with biological targets, making them potential candidates for the design of novel drugs against this re-emerging pathogen (Scozzafava et al., 2001).

4. Environmental Analysis

The compound is also relevant in environmental sciences, particularly in the analysis of aquatic samples. It is recognized for its use as an antibacterial additive in personal care products. The presence and concentration of this compound in water resources can be determined through advanced analytical techniques, highlighting its significance in environmental monitoring and assessment (Halden & Paull, 2004).

Properties

CAS No.

62950-30-5

Molecular Formula

C13H9Cl3N2O5S

Molecular Weight

411.6 g/mol

IUPAC Name

[5-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenyl] hydrogen sulfate

InChI

InChI=1S/C13H9Cl3N2O5S/c14-7-1-4-11(12(5-7)23-24(20,21)22)18-13(19)17-8-2-3-9(15)10(16)6-8/h1-6H,(H2,17,18,19)(H,20,21,22)

InChI Key

QQNKOSWYTHSEOP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Cl)OS(=O)(=O)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Cl)OS(=O)(=O)O)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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